molecular formula C6H8F2N2O3 B13156033 2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid

Cat. No.: B13156033
M. Wt: 194.14 g/mol
InChI Key: ZHOIEZZWTWEZSR-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C6H8F2N2O3. It is characterized by the presence of two fluorine atoms and an imidazolidinone ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid typically involves the reaction of a fluorinated precursor with an imidazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinone compounds .

Scientific Research Applications

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The imidazolidinone ring also plays a crucial role in its activity by stabilizing the compound’s structure and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, reactivity, and binding affinity to target molecules, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C6H8F2N2O3

Molecular Weight

194.14 g/mol

IUPAC Name

2,2-difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid

InChI

InChI=1S/C6H8F2N2O3/c7-6(8,4(11)12)3-10-2-1-9-5(10)13/h1-3H2,(H,9,13)(H,11,12)

InChI Key

ZHOIEZZWTWEZSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CC(C(=O)O)(F)F

Origin of Product

United States

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